6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one is an organic compound that features a phenyl group substituted with an aminomethyl group and an indanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-(aminomethyl)benzaldehyde with 2,3-dihydro-1H-inden-1-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indanone moiety can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzaldehyde: A precursor in the synthesis of 6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one.
2,3-Dihydro-1H-inden-1-one: Another precursor used in the synthesis.
6-[4-(Aminomethyl)phenyl]carbamyl-2-naphthalenecarboxamidine: A compound with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-[4-(aminomethyl)phenyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H15NO/c17-10-11-1-3-12(4-2-11)14-6-5-13-7-8-16(18)15(13)9-14/h1-6,9H,7-8,10,17H2 |
InChI Key |
LYWFEXQCDRKRDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
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